molecular formula C28H57NO2 B14283429 18-(Dimethylamino)octadecyl 2-ethylhexanoate CAS No. 137992-37-1

18-(Dimethylamino)octadecyl 2-ethylhexanoate

Cat. No.: B14283429
CAS No.: 137992-37-1
M. Wt: 439.8 g/mol
InChI Key: JIVAJFNHAWAJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-(Dimethylamino)octadecyl 2-ethylhexanoate is an organic compound with the molecular formula C28H57NO2 It is characterized by the presence of a long aliphatic chain, a tertiary amine group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(Dimethylamino)octadecyl 2-ethylhexanoate typically involves the esterification of 2-ethylhexanoic acid with 18-(dimethylamino)octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

18-(Dimethylamino)octadecyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The tertiary amine group can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 18-(Dimethylamino)octadecanol and 2-ethylhexanol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

18-(Dimethylamino)octadecyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifier in various chemical formulations.

    Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 18-(Dimethylamino)octadecyl 2-ethylhexanoate is primarily related to its amphiphilic structure. The long aliphatic chain interacts with hydrophobic environments, while the dimethylamino group can engage in electrostatic interactions with negatively charged surfaces. This dual functionality allows it to act as an effective surfactant, stabilizing emulsions and facilitating the delivery of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Another surfactant with a similar long aliphatic chain and a quaternary ammonium group.

    Stearyl dimethyl benzyl ammonium chloride: A compound with a similar structure but with a benzyl group attached to the nitrogen atom.

Uniqueness

18-(Dimethylamino)octadecyl 2-ethylhexanoate is unique due to the presence of the ester group, which imparts additional chemical reactivity and potential for functionalization. Its tertiary amine group also provides a different set of chemical properties compared to quaternary ammonium compounds.

Properties

CAS No.

137992-37-1

Molecular Formula

C28H57NO2

Molecular Weight

439.8 g/mol

IUPAC Name

18-(dimethylamino)octadecyl 2-ethylhexanoate

InChI

InChI=1S/C28H57NO2/c1-5-7-24-27(6-2)28(30)31-26-23-21-19-17-15-13-11-9-8-10-12-14-16-18-20-22-25-29(3)4/h27H,5-26H2,1-4H3

InChI Key

JIVAJFNHAWAJAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCCCCCCCCCCCCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.